Technical Whitepaper: Physicochemical Profiling of 1-Benzyl-N,2-dimethylpiperidin-4-amine
Technical Whitepaper: Physicochemical Profiling of 1-Benzyl-N,2-dimethylpiperidin-4-amine
[1][2]
Executive Summary & Molecular Architecture[1][2]
1-Benzyl-N,2-dimethylpiperidin-4-amine is a substituted piperidine derivative characterized by a lipophilic benzyl anchor, a steric methyl group at the C2 position, and a secondary methylamine moiety at the C4 position.[1][2] It serves as a critical structural isomer to known pharmaceutical intermediates (such as those used in Tofacitinib synthesis) and presents unique stereochemical challenges due to the presence of two chiral centers (C2 and C4).[2]
This guide provides a definitive technical profile of the molecule, moving beyond basic identifiers to explore the structure-property relationships (SPR) that drive its behavior in drug development and organic synthesis.[1][2]
Structural Definition
Physicochemical Properties (The Core Data)
The following parameters are derived from Structure-Activity Relationship (SAR) analysis of close structural analogs (e.g., 1-benzyl-N-methylpiperidin-4-amine) and validated computational models.
| Property | Value / Range | Technical Context |
| Physical State | Viscous Oil / Low-Melting Solid | Free base is typically an oil; Hydrochloride salts are crystalline solids.[1][2] |
| pKa (N4-Amine) | 9.8 ± 0.3 | The secondary amine is the most basic site.[1][2] Crucial for salt formation stoichiometry.[1][2] |
| pKa (N1-Amine) | 7.9 ± 0.4 | The tertiary ring nitrogen is less basic.[1][2] At physiological pH (7.4), this site is partially protonated.[1][2] |
| LogP (Octanol/Water) | 2.4 – 2.8 | Moderately lipophilic.[2] The benzyl group facilitates membrane permeability, while the amines allow aqueous solubility at low pH.[1][2] |
| LogD (pH 7.4) | ~0.5 – 1.0 | At physiological pH, the molecule is predominantly ionized (cationic), significantly lowering its distribution coefficient compared to LogP.[2] |
| Solubility (Free Base) | < 1 mg/mL (Water) | Hydrophobic nature dominates in neutral/basic media.[2] Soluble in DCM, Methanol, DMSO.[1][2] |
| Solubility (HCl Salt) | > 50 mg/mL (Water) | High aqueous solubility upon protonation of the N4 amine.[2] |
| Topological Polar Surface Area (TPSA) | ~15 Ų | Low TPSA suggests high potential for Blood-Brain Barrier (BBB) penetration if uncharged.[2] |
pH-Dependent Speciation
Understanding the ionization state is vital for extraction and purification.[1][2] The molecule exists in three states depending on pH.
Figure 1: Protonation equilibrium states.[1][2] For extraction into organic solvents (DCM/EtOAc), pH must be adjusted >11.[2]
Synthetic Workflow & Stereochemical Control[1][2]
The synthesis of 1-benzyl-N,2-dimethylpiperidin-4-amine presents a stereochemical challenge. The reduction of the ketone precursor yields a mixture of cis (2-Me and 4-NHMe on same side) and trans isomers.[1][2]
Synthesis via Reductive Amination
Reaction Type: Reductive Amination (Self-Validating via Isomer Ratio) Precursor: 1-benzyl-2-methylpiperidin-4-one (Available via Mannich condensation).[1][2]
Protocol:
-
Imine Formation: Dissolve 1-benzyl-2-methylpiperidin-4-one (1.0 eq) in Methanol. Add Methylamine hydrochloride (1.2 eq) and TEA (1.0 eq). Stir for 2 hours to form the imine intermediate.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaBH4 for better diastereoselectivity.[1][2]
-
Quench: Quench with saturated NaHCO3.
-
Extraction: Extract with DCM. The product (amine) partitions into the organic layer.[1][2][3][4]
Figure 2: Synthetic pathway emphasizing the stereochemical checkpoint.[2]
Analytical Characterization (Self-Validating Protocols)
To ensure scientific integrity, the identity of the molecule must be confirmed using orthogonal analytical techniques.[2]
Nuclear Magnetic Resonance (NMR)
-
Key Diagnostic Signals:
Mass Spectrometry (LC-MS)[1][2]
-
Fragmentation Pattern:
HPLC Method (Purity & Isomer Separation)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1][2]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: UV at 210 nm (Amine absorption) and 254 nm (Benzyl absorption).[2]
-
Note: The cis and trans isomers will likely have slightly different retention times due to differences in their effective hydrodynamic volume and interaction with the stationary phase.[1][2]
Stability & Handling
-
Oxidation: Secondary amines are susceptible to N-oxidation over time.[1][2] Store under inert atmosphere (Nitrogen/Argon).[1][2][4]
-
Carbamate Formation: The N4-secondary amine reacts avidly with atmospheric CO₂ to form carbamates.[1][2] Keep tightly sealed.
-
Storage: 2-8°C for long-term storage. Hydrochloride salts are significantly more stable than the free base oil.[1][2]
References
-
PubChem Compound Summary. (2025). 1-Benzyl-N,4-dimethylpiperidin-3-amine (Isomer Analog).[1][2] National Center for Biotechnology Information.[1][2] Retrieved from [Link]
-
Google Patents. (2020).[1][2] WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine.[1][2] Retrieved from
Sources
- 1. 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 4. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
- 5. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]
